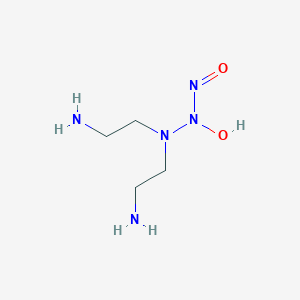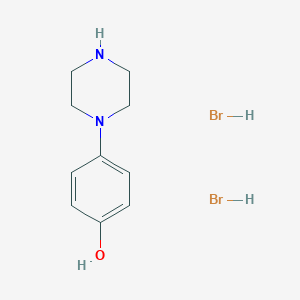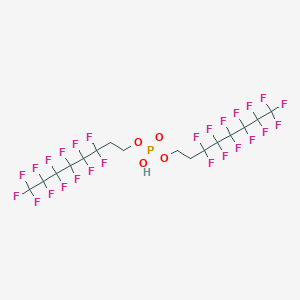
(1Z)-2,2-bis(2-aminoethyl)-1-(hydroxyimino)hydrazin-1-ium-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions (MCRs), as seen in the synthesis of octahydroquinazolines, where cyclic enaminones are reacted with primary amines/diamines and formaldehyde under microwave-assisted conditions . Similarly, the synthesis of 1,1′-bis(oxazoline-2-yl)-ferrocene derivatives from bis(β-hydroxylamide)s suggests a method that could potentially be adapted for the synthesis of bis(aminoethyl) triazane derivatives .
Molecular Structure Analysis
While the molecular structure of "1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane" is not analyzed in the provided papers, the structure of related compounds like 1,1′-bis(oxazoline-2-yl)-ferrocene derivatives is reported, including their crystal structure . This indicates that X-ray crystallography could be a valuable tool for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For instance, the DNA cleavage activity of 3-amino-1,2,4-benzotriazine 1,4-dioxide (SR4233) involves the generation of hydroxyl radicals, which suggests that similar triazane derivatives might also engage in radical-mediated reactions . Additionally, the reactivity of N-substituted benzotriazoles as synthons for 1,3-dipoles indicates the potential for cycloaddition reactions in the synthesis or modification of triazane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed, such as the antiarrhythmic activity and blood hydrolysis properties of mono- and bis(aminomethyl)phenylacetic acid esters . These studies provide a framework for understanding how the structure of a compound can influence its biological activity and stability, which is relevant for the analysis of "1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane".
科学的研究の応用
DETA NONOate has a wide range of applications in scientific research:
将来の方向性
The compound has been used in research for its in vitro cytotoxic activity against a panel of human cancer cell lines . Compound 6, a derivative of “1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane”, showed the most promising results in all biological studies . This suggests that “1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane” and its derivatives could have potential applications in cancer research.
準備方法
Synthetic Routes and Reaction Conditions: DETA NONOate is synthesized by reacting diethylenetriamine with nitric oxide under controlled conditions. The reaction typically involves bubbling nitric oxide gas through a solution of diethylenetriamine in an appropriate solvent, such as ethanol or water, at low temperatures. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of DETA NONOate follows similar principles but on a larger scale. The process involves the use of industrial-grade diethylenetriamine and nitric oxide gas. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is purified and packaged for distribution .
化学反応の分析
Types of Reactions: DETA NONOate primarily undergoes decomposition to release nitric oxide. This decomposition is pH-dependent and follows a first-order kinetic process. At physiological pH (7.4), the half-life of DETA NONOate is approximately 20 hours at 37°C .
Common Reagents and Conditions: The decomposition of DETA NONOate does not require any specific reagents. the rate of nitric oxide release can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Major Products Formed: The primary product formed from the decomposition of DETA NONOate is nitric oxide. Additionally, the decomposition process yields diethylenetriamine as a byproduct .
作用機序
DETA NONOate exerts its effects by releasing nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .
Similar Compounds:
- PAPA NONOate (propylamine propylamine NONOate)
- JS-K (O-(2,4-dinitrophenyl)-1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate)
Comparison: DETA NONOate is unique due to its relatively long half-life and controlled release of nitric oxide. This makes it particularly useful for studies requiring sustained nitric oxide delivery. In contrast, other nitric oxide donors like PAPA NONOate and JS-K have different release kinetics and may be more suitable for applications requiring rapid or short-term nitric oxide release .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,1-Bis(2-aminoethyl)-2-hydroxy-3-oxotriazane involves the reaction of 2-aminoethanol with 1,1,1-trichloro-2-hydroxy-3-oxopropane followed by reduction with sodium borohydride.", "Starting Materials": [ "2-aminoethanol", "1,1,1-trichloro-2-hydroxy-3-oxopropane", "sodium borohydride" ], "Reaction": [ "Step 1: Add 2-aminoethanol to a solution of 1,1,1-trichloro-2-hydroxy-3-oxopropane in dry tetrahydrofuran.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction mixture with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in dry methanol and add a solution of sodium borohydride in methanol dropwise.", "Step 6: Stir the reaction mixture at room temperature for 4 hours.", "Step 7: Quench the reaction with water and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |
CAS番号 |
146724-94-9 |
分子式 |
C4H13N5O2 |
分子量 |
163.18 g/mol |
IUPAC名 |
(E)-[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2/b9-7+ |
InChIキー |
YNRCBOXEDICOIX-VQHVLOKHSA-N |
異性体SMILES |
C(CN(CCN)/[N+](=N\O)/[O-])N |
SMILES |
C(CN(CCN)[N+](=NO)[O-])N |
正規SMILES |
C(CN(CCN)[N+](=NO)[O-])N |
外観 |
Assay:≥98%A crystalline solid |
同義語 |
Diethylenetriamine NONOate; NOC-18 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)





![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)